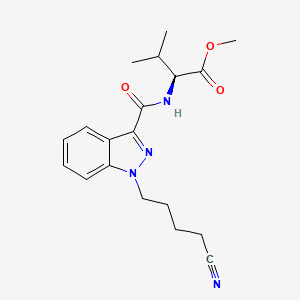
4-cyano MMB-BUTINACA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano MMB-BUTINACA, also known as methyl (1-(4-cyanobutyl)-1H-indazole-3-carbonyl)-L-valinate, is a synthetic cannabinoid. Synthetic cannabinoids are a class of designer drugs that mimic the effects of tetrahydrocannabinol (THC), the active component of cannabis. These compounds are often used in scientific research to study the cannabinoid receptor system and its potential therapeutic applications .
Preparation Methods
The synthesis of 4-cyano MMB-BUTINACA involves several steps, including the formation of the indazole core and the attachment of the cyanobutyl and valinate groups. The synthetic route typically starts with commercially available starting materials and involves reactions such as alkylation, acylation, and esterification. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Chemical Reactions Analysis
4-cyano MMB-BUTINACA undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-cyano MMB-BUTINACA is primarily used in forensic and toxicological research. It serves as an analytical reference standard for the identification and quantification of synthetic cannabinoids in biological samples. This compound is also used in pharmacological studies to investigate the binding affinity and activity of synthetic cannabinoids at cannabinoid receptors .
Mechanism of Action
4-cyano MMB-BUTINACA exerts its effects by acting as an agonist at cannabinoid receptors, specifically the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. The binding of this compound to these receptors activates intracellular signaling pathways, leading to its pharmacological effects .
Comparison with Similar Compounds
4-cyano MMB-BUTINACA is structurally similar to other synthetic cannabinoids such as:
- 4-cyano CUMYL-BUTINACA
- 5F-MDMB-PICA
- 5F-EDMB-PINACA
These compounds share similar core structures but differ in their side chains and functional groups, which can affect their potency, receptor binding affinity, and metabolic stability. The unique cyanobutyl group in this compound distinguishes it from other synthetic cannabinoids and contributes to its specific pharmacological profile .
Properties
CAS No. |
2659308-48-0 |
|---|---|
Molecular Formula |
C19H24N4O3 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
methyl (2S)-2-[[1-(4-cyanobutyl)indazole-3-carbonyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C19H24N4O3/c1-13(2)16(19(25)26-3)21-18(24)17-14-9-5-6-10-15(14)23(22-17)12-8-4-7-11-20/h5-6,9-10,13,16H,4,7-8,12H2,1-3H3,(H,21,24)/t16-/m0/s1 |
InChI Key |
WROCSMZNSLKYDI-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC#N |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















